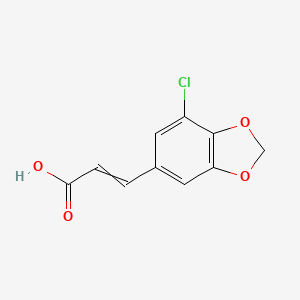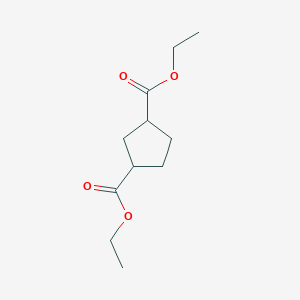
Diethyl cyclopentane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derived from cyclopentane-1,3-dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
CH Alkylation of Diethyl Malonate: One of the synthetic routes involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene.
Reaction with Dichlorocarbene: Another method involves the reaction of diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the ester groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Depending on the nucleophile used, various substituted derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Diethyl cyclopentane-1,3-dicarboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Pharmaceutical Applications:
Industry:
Polymer Production: It can be used in the production of polymers and other materials due to its diester functionality.
Mechanism of Action
The mechanism of action of diethyl cyclopentane-1,3-dicarboxylate is primarily related to its chemical reactivity. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Diethyl cyclopentane-1,1-dicarboxylate: Similar in structure but with ester groups at different positions.
Diethyl cyclopent-3-ene-1,1-dicarboxylate: An unsaturated analog with a double bond in the cyclopentane ring.
Diethyl 1,1-cyclohexanedicarboxylate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: Diethyl cyclopentane-1,3-dicarboxylate is unique due to the specific positioning of its ester groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
diethyl cyclopentane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQVLBVQBKQHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)

![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)
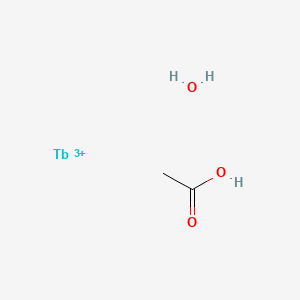

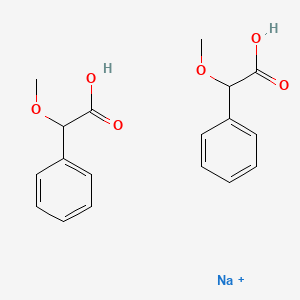

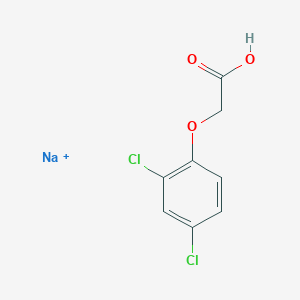
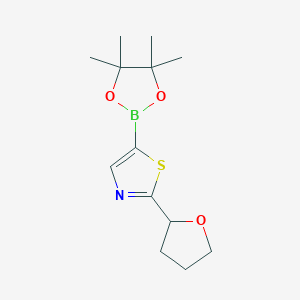
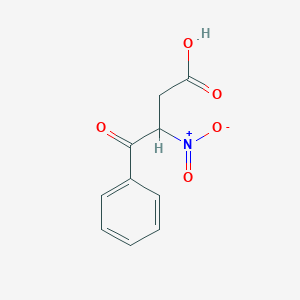
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
